Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-ylmethylamine with an appropriate pyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
- Methyl-1-(3,4-dimethylphenyl)-4-((furan-2-ylmethyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- 2-o-tolyl substituted 4-hydroxybenzamide of methionine methyl ester
Uniqueness
Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(furan-2-ylmethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-19(24)18-15(20-12-14-8-6-10-26-14)11-17(23)22(21-18)16-9-5-4-7-13(16)2/h4-11,20H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBAFHHFWZBWML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CO2)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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